molecular formula C25H26ClN5O2S B2532818 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1358984-72-1

2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2532818
CAS RN: 1358984-72-1
M. Wt: 496.03
InChI Key: BGYWGIQHXZQFSW-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with carboxylic anhydrides or acid chlorides . For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .


Chemical Reactions Analysis

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Scientific Research Applications

Antimalarial and Antibacterial Activities

The compound has been investigated as a starting material for the development of pyrazole rings with antimalarial and antibacterial properties . Researchers have synthesized it through base-catalyzed Claisen-Schmidt condensation of 4-chlorobenzaldehyde with the appropriate acetophenone. The resulting compound exhibits promising biological activities, making it a potential candidate for combating malaria and bacterial infections.

Myelofibrosis Treatment

In experimental models, 2-((4S)-6-(4-chlorophenyl)-1-methyl-4H-benzo[C]isoxazolo[4,5-e]azepin-4-yl)acetamide monohydrate (a related compound) has been evaluated for its effects. Clinical trials are ongoing to explore its efficacy in treating myelofibrosis, a bone marrow disorder . Although this specific compound is not identical to the one , it highlights the broader interest in related structures for therapeutic purposes.

Synthon in Heterocycle Synthesis

The 6-carbetoxy-3,5-diarylcyclohexenone moiety, which shares similarities with our compound, has been used as an effective synthon in the synthesis of various heterocycles. These include benzoselenadiazoles/thiadiazoles, spirocyclohexanones, carbazol derivatives, and fused isoxazoles and pyrazoles . Researchers explore its reactivity and versatility in constructing complex ring systems.

Crystallographic and Spectroscopic Studies

Researchers have characterized the compound through elemental analysis, infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), COSY, and heteronuclear correlation (HETCOR) spectral studies . These investigations provide insights into its molecular structure, bonding, and functional groups.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial etc.

Future Directions

Heterocyclic compounds like this one have immense significance in the pathophysiology of diseases . Their diverse therapeutic potentials make them valuable for medical applications . Future research could focus on exploring these potentials further.

properties

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O2S/c1-5-31-23-22(17(4)29-31)28-25(30(24(23)33)13-18-7-9-19(26)10-8-18)34-14-21(32)27-20-11-6-15(2)16(3)12-20/h6-12H,5,13-14H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYWGIQHXZQFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

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